Etifoxine-13C-d3

LC-MS/MS matrix effects stable isotope internal standard

Etifoxine-13C-d3 (CAS: 2738376-67-3, MF: C16[13C]H14D3ClN2O, MW: 304.80) is a stable isotope-labeled analog of etifoxine, specifically designed as an internal standard for quantitative bioanalysis via GC- or LC-MS. The parent compound, etifoxine, is a non-benzodiazepine anxiolytic belonging to the benzoxazine class that functions as a dual-action positive allosteric modulator of GABAA receptors containing α1β2γ2 and α1β3γ2 subunits and an agonist at the 18 kDa translocator protein (TSPO), thereby promoting neurosteroid synthesis.

Molecular Formula C17H17ClN2O
Molecular Weight 304.79 g/mol
Cat. No. B10820525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtifoxine-13C-d3
Molecular FormulaC17H17ClN2O
Molecular Weight304.79 g/mol
Structural Identifiers
SMILESCCN=C1NC2=C(C=C(C=C2)Cl)C(O1)(C)C3=CC=CC=C3
InChIInChI=1S/C17H17ClN2O/c1-3-19-16-20-15-10-9-13(18)11-14(15)17(2,21-16)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3,(H,19,20)/i2+1D3
InChIKeyIBYCYJFUEJQSMK-JVXUGDAPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Etifoxine-13C-d3: 13C- and Deuterium-Labeled Internal Standard for Quantification of the Non-Benzodiazepine Anxiolytic


Etifoxine-13C-d3 (CAS: 2738376-67-3, MF: C16[13C]H14D3ClN2O, MW: 304.80) is a stable isotope-labeled analog of etifoxine, specifically designed as an internal standard for quantitative bioanalysis via GC- or LC-MS . The parent compound, etifoxine, is a non-benzodiazepine anxiolytic belonging to the benzoxazine class that functions as a dual-action positive allosteric modulator of GABAA receptors containing α1β2γ2 and α1β3γ2 subunits and an agonist at the 18 kDa translocator protein (TSPO), thereby promoting neurosteroid synthesis [1]. Etifoxine-13C-d3 incorporates one carbon-13 atom and three deuterium atoms, providing a mass shift of +4 Da relative to the unlabeled analyte while preserving near-identical physicochemical properties for reliable chromatographic co-elution and ionization efficiency matching .

Procurement Advisory: Why Etifoxine-13C-d3 Cannot Be Replaced by Unlabeled Etifoxine or Alternative Internal Standards


In quantitative LC-MS/MS analysis, unlabeled etifoxine cannot serve as an internal standard because it is chromatographically and spectrometrically indistinguishable from the target analyte, failing to correct for matrix effects, extraction variability, or ion suppression/enhancement [1]. Among isotopically labeled alternatives, deuterium-only labeled analogs such as Etifoxine-d3 exhibit isotopic fractionation effects that can cause retention time shifts relative to the analyte, reducing their capacity to compensate for matrix effects and, in some cases, introducing bias from hydrogen-deuterium exchange under certain pH or storage conditions [2]. Etifoxine-13C-d3, with its 13C backbone modification, co-elutes precisely with unlabeled etifoxine while providing the requisite mass distinction for selective multiple reaction monitoring (MRM), thereby minimizing these systematic errors. Furthermore, generic structural analogs or alternative TSPO ligands cannot serve as internal standards for etifoxine quantification because they lack the chemical identity required for matched extraction recovery and ionization efficiency .

Quantitative Differentiation Evidence: Etifoxine-13C-d3 Performance Metrics Versus Comparator Compounds


LC-MS Matrix Effect Compensation: 13C-Labeled Standards Reduce Quantification Bias Relative to Deuterium-Only Analogs

Etifoxine-13C-d3 incorporates a 13C atom into its molecular backbone, a structural feature that ensures co-elution with the unlabeled analyte. This contrasts with deuterium-only labeled analogs such as Etifoxine-d3, where the replacement of hydrogen with deuterium alters hydrophobicity sufficiently to cause retention time shifts of approximately 0.02–0.10 minutes in reversed-phase LC, diminishing the internal standard's capacity to compensate for matrix effects in complex biological matrices [1]. Systematic comparisons in LC–ESI–MS/MS assays have demonstrated that 13C/15N-labeled internal standards provide superior matrix effect correction relative to deuterium-labeled counterparts [2]. For etifoxine bioanalysis, where matrix effects from plasma proteins (etifoxine exhibits 88–95% protein binding) [3] and phospholipids can significantly alter ionization efficiency, the use of Etifoxine-13C-d3 reduces quantification bias.

LC-MS/MS matrix effects stable isotope internal standard

Isotopic Fidelity: Dual 13C and D3 Labeling Minimizes Hydrogen-Deuterium Exchange Artifacts

Etifoxine-13C-d3 provides a mass shift of +4 Da while the 13C atom confers resistance to hydrogen-deuterium (H/D) exchange artifacts that can compromise quantification accuracy when using deuterium-only internal standards . Deuterium labels located on carbons adjacent to electron-withdrawing groups or aromatic systems—common in pharmaceutical compounds—are susceptible to back-exchange during sample preparation, storage, or analysis, leading to underestimation of analyte concentrations [1]. The 13C label in Etifoxine-13C-d3 is chemically inert under all relevant bioanalytical conditions, while the deuterium labels on the methyl group are positioned in a chemically stable environment, minimizing exchange risk. This contrasts with internal standards containing deuterium at exchange-labile positions, which have been documented to show up to 5–15% H/D exchange under acidic or basic extraction conditions [2].

hydrogen-deuterium exchange isotope stability bioanalytical validation

Purity and Batch Consistency: Vendor-Supplied ≥99% Isotopic Purity Enables Traceable Quantitative Results

Commercial Etifoxine-13C-d3 is supplied with a certified purity of ≥99% deuterated forms (d1–d3) as specified in vendor Certificates of Analysis . This level of isotopic purity is essential for accurate quantification, as the presence of unlabeled etifoxine or incompletely labeled species (d0, d1, d2) in the internal standard preparation introduces systematic positive bias by contributing to the analyte signal channel. In contrast, in-house synthesis of deuterated analogs frequently yields variable isotopic purity (often 95–98%) without rigorous orthogonal purification, leading to lot-to-lot variability in calibration curves and compromised method reproducibility [1]. Each batch of Etifoxine-13C-d3 is accompanied by batch-specific QC documentation, including GC-MS purity verification and isotopic distribution analysis, enabling full traceability for regulated bioanalysis .

isotopic purity quality control CoA

Clinical Differentiation of the Parent Drug: Etifoxine Demonstrates Superior Side-Effect Profile Versus Benzodiazepine Comparators

While Etifoxine-13C-d3 itself is an analytical tool, the selection of etifoxine as the target analyte in research studies is informed by its distinct pharmacological profile relative to benzodiazepine anxiolytics. In a randomized double-blind fMRI study comparing etifoxine to alprazolam in 34 healthy participants over 5 days, participants receiving alprazolam reported considerable adverse effects (fatigue, sleepiness, concentration impairments) versus placebo, whereas the etifoxine group reported no significant side effects compared to placebo [1]. In a randomized controlled trial of 179 patients with anxiety disorders, etifoxine (150 mg/day) was non-inferior to clonazepam (1 mg/day) on reduction of anxiety symptoms at 12 weeks (SMD = 0.407; 95% CI, 0.069–0.746) while producing fewer adverse effects (SMD = 0.58; 95% CI, 0.287–0.889) [2]. Significantly less rebound anxiety was observed after abrupt cessation of etifoxine compared with lorazepam or alprazolam [3].

anxiolytic TSPO ligand side-effect profile

High-Value Application Scenarios for Etifoxine-13C-d3 Procurement


Validated LC-MS/MS Bioanalytical Method Development for Etifoxine Pharmacokinetic Studies

Etifoxine-13C-d3 serves as the definitive internal standard for developing and validating LC-MS/MS methods to quantify etifoxine in plasma, serum, or tissue homogenates. Its 13C and D3 labeling provides the requisite +4 Da mass shift while ensuring co-elution and matched matrix effect compensation [1]. This application is particularly critical for human pharmacokinetic studies, where etifoxine exhibits high bioavailability (90%), 88–95% plasma protein binding, and an elimination half-life of 2–6 hours . Accurate quantification across the therapeutic concentration range requires an internal standard that minimizes analytical variability; Etifoxine-13C-d3 meets this requirement with ≥99% isotopic purity and batch-specific QC documentation [2].

Comparative Clinical Trial Bioanalysis: Etifoxine Versus Benzodiazepines or Novel TSPO Ligands

Given the established clinical differentiation of etifoxine—demonstrating non-inferior anxiolytic efficacy with fewer adverse effects versus clonazepam and significantly reduced rebound anxiety versus lorazepam or alprazolam [1]—bioanalytical support for comparative trials necessitates a robust, validated etifoxine quantification method. Etifoxine-13C-d3 enables cross-study comparability by providing a consistent internal standard with minimized H/D exchange artifacts and superior matrix effect compensation relative to deuterium-only analogs . This is particularly relevant for studies comparing etifoxine with emerging TSPO ligands such as XBD173, where accurate plasma concentration measurements inform pharmacokinetic-pharmacodynamic (PK/PD) relationships [2].

Metabolic Pathway Elucidation and Active Metabolite Quantification

Etifoxine undergoes hepatic metabolism to several metabolites, including the pharmacologically active diethyletifoxine, which exhibits an extended half-life of approximately 20 hours compared to 2–6 hours for the parent drug [1]. Etifoxine-13C-d3 supports the development of multiplexed LC-MS/MS methods for simultaneous quantification of etifoxine and its metabolites, as the 13C label remains chemically inert under all metabolic and extraction conditions . This enables accurate assessment of parent-to-metabolite ratios and metabolite pharmacokinetics without interference from H/D exchange that might affect deuterium-only internal standards during extended sample processing or storage [2].

Forensic Toxicology and Doping Control Analysis of Non-Benzodiazepine Anxiolytics

As a non-benzodiazepine anxiolytic with lower abuse potential and reduced sedation compared to benzodiazepines [1], etifoxine may be encountered in forensic toxicology and anti-doping contexts. Etifoxine-13C-d3 provides the analytical specificity required for confirmatory testing in complex matrices such as postmortem blood or urine, where matrix effects are pronounced and deuterium-only internal standards may exhibit retention time shifts that compromise identification confidence . The commercial availability of Etifoxine-13C-d3 with full batch traceability supports forensic laboratory accreditation requirements for reference standard documentation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Etifoxine-13C-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.